2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the trifluoroethoxy group: This step involves the reaction of the nitro-substituted pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Formation of the butanoic acid side chain: This can be achieved through a series of reactions including alkylation and subsequent oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-[4-amino-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethoxy group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid can be compared with other pyrazole derivatives, such as:
2-[4-nitro-1H-pyrazol-1-yl]butanoic acid: Lacks the trifluoroethoxy group, which may affect its chemical reactivity and biological activity.
2-[4-amino-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid: Has a shorter side chain, which may influence its overall molecular interactions and applications.
Properties
IUPAC Name |
2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O5/c1-2-5(8(16)17)14-3-6(15(18)19)7(13-14)20-4-9(10,11)12/h3,5H,2,4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCUOGGZTIGDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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